9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC14983545
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 9-[(4-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-17(13)8-9-19-18(20)11-22(12-25-19)10-15-4-6-16(24-3)7-5-15/h4-9H,10-12H2,1-3H3 |
| Standard InChI Key | LGRKROZCEVSJKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC)C |
Introduction
9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound characterized by its unique structural framework. It features a chromene ring fused with an oxazine ring and a substituted benzyl group containing a methoxy group. This compound's molecular formula and weight are not explicitly detailed in reliable sources, but its structural characteristics suggest potential interactions with specific biological targets such as enzymes and receptors, making it a subject of interest in various fields of research.
Synthesis Methods
The synthesis of 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step processes. These methods can be optimized to enhance yield and purity for industrial applications. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit notable biological activities due to its structural characteristics. It may interact with specific enzymes or receptors within cellular pathways, modulating their activity and leading to various biological effects. The compound's potential applications span several fields, including medicinal chemistry and material science.
| Compound | Structural Characteristics | Notable Activities |
|---|---|---|
| 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one | Flavonoid structure with hydroxyl groups | Antioxidant |
| 9-(2,3-dimethylphenyl)-4-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-2(8H)-one | Similar chromene and oxazine framework | Potential anti-inflammatory |
| 9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e]oxazin-2-one | Variation in substituents on benzyl group | Antimicrobial properties |
Comparison with Similar Compounds
The unique combination of functional groups in 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one distinguishes it from similar compounds. For instance, 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one has a different methoxybenzyl substituent position, and 6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one includes a chloro group, which affects its chemical properties and biological activities.
Future Research Directions
Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of 9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. Interaction studies involving this compound should focus on its binding affinity to various biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming its structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume